molecular formula C15H16N8OS B2879819 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1797563-42-8

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2879819
CAS No.: 1797563-42-8
M. Wt: 356.41
InChI Key: PCQSTEAECKVZNT-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety at the 3-position and a piperidine-4-carboxamide group linked to a thiazol-2-yl substituent. This structure combines pharmacophoric elements commonly associated with antimicrobial, antifungal, and kinase-inhibitory activities . The pyridazine and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the thiazole and piperidine groups enhance solubility and bioavailability .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8OS/c24-14(19-15-17-5-8-25-15)11-3-6-22(7-4-11)12-1-2-13(21-20-12)23-10-16-9-18-23/h1-2,5,8-11H,3-4,6-7H2,(H,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQSTEAECKVZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that incorporates multiple heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N9OC_{21}H_{25}N_9O with a molecular weight of approximately 419.493 g/mol. Its structure features a triazole ring, pyridazine, thiazole, and piperidine moieties, which are significant in medicinal chemistry due to their roles in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the triazole and thiazole rings enhances its potential as an enzyme inhibitor or receptor modulator.

Enzyme Inhibition

Research indicates that compounds containing thiazole and triazole groups often exhibit inhibition against various enzymes involved in disease processes. For instance, studies have shown that thiazole derivatives can act as potent inhibitors of carbonic anhydrases (CA), which are implicated in tumor growth and metastasis .

Antimicrobial Activity

Compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide have demonstrated significant antimicrobial properties. For example, thiazole-containing compounds have been reported to exhibit activity against a range of bacteria and fungi. The specific interactions with microbial enzymes contribute to their efficacy .

Antitumor Activity

Several studies have explored the antitumor potential of thiazole and triazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents on these rings can enhance cytotoxicity against various cancer cell lines .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of thiazole derivatives, one compound showed an IC50 value of 1.61 µg/mL against specific cancer cell lines. The presence of electron-donating groups on the phenyl ring was identified as a critical factor for enhancing cytotoxic activity .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Data Tables

Biological Activity IC50 (µg/mL) MIC (µg/mL) Target
Anticancer1.61-Cancer Cells
Antimicrobial-15S. aureus

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit antimicrobial properties. The presence of these functional groups in 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have shown that related triazole derivatives can inhibit the growth of resistant strains of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial therapies .

2. Anticancer Properties
Recent investigations have highlighted the potential of triazole-containing compounds in cancer treatment. For instance, similar derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide may enhance its selectivity towards cancerous cells while sparing normal cells, which is a crucial factor in cancer drug development .

3. Anti-inflammatory Effects
The thiazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways effectively. This suggests that 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide could be explored as a therapeutic agent for inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for further development as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis
In vitro studies assessed the cytotoxic effects of triazole derivatives on different cancer cell lines. The findings revealed that certain derivatives led to increased apoptosis rates in breast cancer cells, with mechanisms involving mitochondrial dysfunction and caspase activation being implicated. This aligns with the expected behavior of 1-(6-(1H-1,2,4-triazol-1-y)pyridazin-3-y)-N-(thiazol-2-y)piperidine -4-carboxamide in similar contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocyclic derivatives, as summarized below:

Structural Analogues and Substituent Effects
Compound Name Key Structural Features Potential Biological Activity Synthesis Method
Target Compound Pyridazine-triazole core, thiazole-linked piperidine-4-carboxamide Inferred: Antifungal/kinase inhibition Substitution of chloro with triazole
5a–m (Benzothiazole derivatives) Benzo[d]thiazole-2-yl, alkoxy groups, (1H-1,2,4-triazol-3-yl)thioacetamide Antimicrobial (e.g., antibacterial) Chloroacetyl chloride + azole substitution
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide Cyclopenta-fused pyridazine, 2-fluorophenyl substituent Not specified (likely CNS-targeted) Undisclosed
S-(4-chlorobenzyl) N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetimidothioate Triazole-linked acetimidothioate, chlorinated aryl groups Pesticidal activity Substitution reaction

Key Observations :

  • Pyridazine vs.
  • Thiazole vs. Fluorophenyl Substituents : The thiazol-2-yl group in the target compound likely improves aqueous solubility compared to the lipophilic 2-fluorophenyl group in the cyclopenta-pyridazine analog .
  • Triazole Positioning : The 1H-1,2,4-triazole moiety in the target compound is directly attached to pyridazine, whereas in pesticidal analogs (e.g., ), it is part of an acetimidothioate side chain, reducing metabolic stability .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 5a–m Derivatives Pesticidal Triazole Analog
Molecular Weight ~388.4 g/mol 350–450 g/mol ~430.7 g/mol
LogP (Predicted) Moderate (~2.1) Higher (~3.5) due to alkoxy groups High (~4.0) due to chlorinated aryl
Solubility Improved (thiazole and piperidine) Low (lipophilic benzothiazole) Very low (non-polar backbone)

Implications :

  • The target compound’s balanced LogP and solubility profile suggest superior oral bioavailability compared to benzothiazole derivatives (5a–m) and pesticidal analogs .
  • The absence of strongly electron-withdrawing groups (e.g., nitro in ’s 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide) may reduce metabolic degradation risks .

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